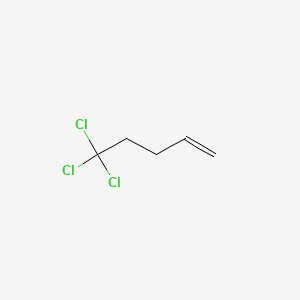

5,5,5-Trichloropent-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20564-91-4 |

|---|---|

Molecular Formula |

C5H7Cl3 |

Molecular Weight |

173.46 g/mol |

IUPAC Name |

5,5,5-trichloropent-1-ene |

InChI |

InChI=1S/C5H7Cl3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |

InChI Key |

ZAUNUPBCKMPOKC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the De Novo Synthesis of 5,5,5-Trichloropent-1-ene

De novo synthesis of this compound involves building the molecule from simpler, more readily available precursors. Key strategies include the controlled chlorination of hydrocarbon chains, radical-mediated additions to unsaturated systems, and transition metal-catalyzed reactions.

The direct synthesis of this compound through the chlorination of precursors like 1-pentene (B89616) or 1-pentyne (B49018) presents significant chemical challenges. The primary difficulty lies in achieving selective chlorination at the C-5 position to form the trichloromethyl group while leaving the C-1 double bond intact.

Free-radical chlorination of alkanes, typically initiated by UV light, is notoriously unselective, leading to a mixture of chlorinated products at various positions along the carbon chain. nih.gov In the case of 1-pentene, this method would likely result in a complex mixture of mono-, di-, and polychlorinated isomers, with addition to the double bond also being a probable side reaction.

Furthermore, the allylic position (C-3) in 1-pentene is particularly susceptible to radical substitution due to the resonance stabilization of the resulting allylic radical. libretexts.orglibretexts.org Reagents like N-chlorosuccinimide (NCS) are often used for selective allylic chlorination, but this would lead to chlorination at the C-3 position rather than the desired C-5 position. researchgate.netresearchgate.netcommonorganicchemistry.comorganic-chemistry.org Achieving exhaustive chlorination at the terminal methyl group of a pentene chain without affecting the double bond is not a straightforward or high-yielding process.

A more effective and widely documented method for synthesizing compounds with the 1,1,1-trichloro-n-alkane structure is the free-radical telomerization of ethylene (B1197577) with carbon tetrachloride. kyoto-u.ac.jp This reaction, which proceeds via a radical chain mechanism, allows for the controlled addition of ethylene units to a carbon tetrachloride molecule. wikipedia.org

The process is initiated by the formation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride, often using a radical initiator like a peroxide. This radical then adds to an ethylene molecule, starting the chain propagation. The resulting radical can then abstract a chlorine atom from another carbon tetrachloride molecule to yield 1,1,1,3-tetrachloropropane (B89638) and a new trichloromethyl radical, or it can add to another ethylene molecule.

By controlling the molar ratio of ethylene to carbon tetrachloride, the chain length of the resulting telomers can be influenced. google.com To favor the formation of this compound, which is the n=2 adduct in this telomerization, specific reaction conditions are required. The reaction can be represented as follows:

Initiation: Initiator → 2 R• R• + CCl₄ → RCl + •CCl₃

Propagation: •CCl₃ + CH₂=CH₂ → Cl₃C-CH₂-CH₂• Cl₃C-CH₂-CH₂• + CH₂=CH₂ → Cl₃C-CH₂-CH₂-CH₂-CH₂• Cl₃C-CH₂-CH₂-CH₂-CH₂• + CCl₄ → Cl₃C-(CH₂)₄-Cl + •CCl₃

The desired product, this compound, is formed from the telomer Cl₃C-(CH₂)₄-Cl through subsequent elimination of HCl.

The telomerization of ethylene with carbon tetrachloride can also be efficiently promoted by transition metal catalysts. Various chromium-based catalyst systems, for instance, have been investigated for their ability to control ethylene oligomerization and telomerization reactions. nih.govnih.govbohrium.comgoogle.com These catalysts can influence the product distribution and selectivity of the reaction.

A notable initiating system involves the use of an aliphatic amine in conjunction with copper salts. acs.org For example, a system using monoethanolamine with cupric chloride has been shown to be effective for the telomerization of ethylene and carbon tetrachloride, operating under controlled temperature and pressure. acs.org Such catalytic systems can enhance the rate and selectivity of the formation of lower molecular weight telomers, which are precursors to this compound.

The general conditions for these catalyzed reactions are summarized in the table below.

| Catalyst System | Temperature (°C) | Pressure (psi) | Ethylene:CCl₄ Molar Ratio | Key Observation |

| Organic Carbonyl Compounds | 100 - 250 | 1000 - 10,000 | 0.5:1 to 10:1 | Yields liquid telomers. google.com |

| Copper Salts/Aliphatic Amine | 80 - 160 | - | Variable | Controllable reaction, high space-time yields. acs.org |

| Chromium/PNP Ligands | 30 - 75 | - | - | High selectivity in ethylene oligomerization. nih.govnih.gov |

Derivatization and Transformation of this compound

The bifunctional nature of this compound, with its reactive alkene and trichloromethyl groups, allows for a variety of subsequent chemical transformations.

The synthesis of this compound is a prime example of introducing a trichloromethyl group into an olefinic compound. The radical addition of carbon tetrachloride to an appropriate four-carbon alkene could theoretically yield the desired product. For instance, the radical addition of the •CCl₃ radical to 1-butene (B85601) would place the radical on the more substituted carbon (C-2), which upon chlorine abstraction would not lead to the target molecule. However, addition to a precursor like allyl chloride could be a viable route.

General methods for the introduction of a trichloromethyl group often involve radical processes. researchgate.net For example, the use of chloroform (B151607) or carbon tetrachloride as a polychloroalkyl source for the difunctionalization of olefins has been reported, often initiated by peroxides like tert-butyl hydroperoxide (TBHP). researchgate.net

The terminal double bond in this compound is amenable to a wide range of standard alkene functionalization reactions. The electron-withdrawing nature of the distant trichloromethyl group is not expected to significantly alter the fundamental reactivity of the double bond, although it might have subtle electronic effects.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgnih.gov The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group will add to the terminal carbon (C-1), yielding 5,5,5-trichloropentan-1-ol. wikipedia.org The stereochemistry of the addition is syn. libretexts.orglibretexts.org

Epoxidation: The alkene can be converted to an epoxide, 2-(3,3,3-trichloropropyl)oxirane, using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). vaia.commdpi.com This reaction is typically concerted and preserves the stereochemistry of the alkene.

Dihydroxylation: The double bond can be converted to a vicinal diol (5,5,5-trichloropentane-1,2-diol) through dihydroxylation. libretexts.orglibretexts.org This can be achieved via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com Anti-dihydroxylation can be accomplished by first forming the epoxide and then opening it under acidic aqueous conditions.

A summary of potential functionalization reactions is presented below.

| Reaction | Reagents | Product |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 5,5,5-Trichloropentan-1-ol |

| Epoxidation | mCPBA | 2-(3,3,3-Trichloropropyl)oxirane |

| Syn-Dihydroxylation | OsO₄, NMO or cold, alkaline KMnO₄ | 5,5,5-Trichloropentane-1,2-diol |

| Anti-Dihydroxylation | 1. mCPBA; 2. H₃O⁺ | 5,5,5-Trichloropentane-1,2-diol |

Exploitation as a C5 Building Block in Complex Molecule Synthesis

Despite its potential as a versatile five-carbon synthetic unit, a thorough investigation of scholarly articles and chemical databases did not yield specific examples of this compound being utilized as a foundational element in the total synthesis of natural products or other complex molecular targets. The reactivity of the terminal alkene and the trichloromethyl group offers theoretical pathways for functionalization and carbon-carbon bond formation; however, the practical application of this particular reagent in multi-step synthetic sequences appears to be an underexplored area of chemical research.

Consequently, detailed research findings, including reaction schemes and yields for the conversion of this compound into more complex structures, are not available in the current body of scientific literature. Further research would be necessary to elucidate the synthetic utility of this compound as a C5 building block.

Reactivity and Mechanistic Investigations

Electrophilic Transformations of the Terminal Alkene

The terminal alkene in 5,5,5-trichloropent-1-ene is a site of electron density, making it susceptible to attack by electrophiles. However, the strong electron-withdrawing nature of the distant trichloromethyl group can influence the reactivity of the double bond and the stability of any resulting carbocationic intermediates.

Electrophilic Halogenation Mechanisms

The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkenes is a fundamental electrophilic reaction. youtube.com In the case of this compound, the reaction with a halogen (X₂) is expected to proceed through a cyclic halonium ion intermediate. youtube.com The double bond acts as a nucleophile, attacking the electrophilic halogen and displacing a halide ion. youtube.com This is followed by the attack of the halide ion on one of the carbons of the bridged intermediate, leading to the formation of a vicinal dihalide. youtube.com

The general mechanism for the electrophilic halogenation of an alkene is as follows:

Formation of a π-complex: The electrophilic halogen molecule approaches the electron-rich π-system of the alkene.

Formation of a halonium ion: The halogen-halogen bond breaks, and a cyclic halonium ion is formed, with the positive charge delocalized over the halogen and the two carbons of the former double bond.

Nucleophilic attack: The halide ion, acting as a nucleophile, attacks one of the carbons of the halonium ion from the side opposite to the bridging halogen (anti-addition). youtube.com

For this compound, this would result in the formation of 1,2-dihalo-5,5,5-trichloropentane. The regioselectivity of the nucleophilic attack is generally influenced by steric and electronic factors. In this case, the attack is likely to occur at the less substituted carbon (C-1), although the influence of the distant trichloromethyl group on the charge distribution in the halonium ion would be a subject for detailed mechanistic studies.

Hydroarylation and Related Carbocationic Processes

Hydroarylation involves the addition of an aromatic C-H bond across a double bond, typically catalyzed by strong acids. While direct hydroarylation of this compound is not extensively documented, studies on the related compound, 5,5,5-trichloropent-3-en-2-one, in the presence of Brønsted superacids like triflic acid (CF₃SO₃H), provide insights into the potential carbocationic processes. nih.govresearchgate.netdntb.gov.ua

In these systems, protonation of the carbonyl group leads to the formation of a highly reactive O-protonated species. nih.govresearchgate.netdntb.gov.ua This is followed by the hydroarylation of the carbon-carbon double bond by an arene. nih.govresearchgate.netdntb.gov.ua For this compound, a similar acid-catalyzed reaction with an arene would likely proceed through the formation of a carbocation intermediate after protonation of the double bond. The stability of this carbocation would be a key factor in the reaction's feasibility. The electron-withdrawing trichloromethyl group would destabilize a carbocation at the C-2 position, making the formation of a primary carbocation at C-1 even less favorable.

Table 1: Plausible Intermediates in Acid-Catalyzed Reactions

| Reactant | Acid | Plausible Intermediate | Subsequent Reaction |

| This compound | H⁺ | 5,5,5-Trichloropentan-2-yl cation | Reaction with nucleophiles |

Research on the reaction of 5,5,5-trichloropent-3-en-2-one with arenes in triflic acid has shown the formation of 3-methyl-1-trichloromethylindenes through a hydroarylation-cyclization sequence. nih.govresearchgate.netdntb.gov.ua This suggests that under strongly acidic conditions, this compound could potentially undergo similar carbocation-mediated transformations.

Stereochemical Aspects of Electrophilic Additions

The stereochemistry of electrophilic additions to alkenes is a critical aspect of their reactivity. albany.edu For reactions proceeding through a bridged halonium ion, such as electrophilic halogenation, the addition is typically anti, meaning the two new substituents add to opposite faces of the double bond. youtube.com

In the case of this compound, the addition of Br₂ would be expected to yield a racemic mixture of the (1R,2R) and (1S,2S) enantiomers of 1,2-dibromo-5,5,5-trichloropentane.

For reactions that proceed through a planar carbocation intermediate, such as the addition of HBr, a mixture of syn and anti addition products can be expected, as the nucleophile can attack from either face of the carbocation. The formation of a new stereocenter at C-2 would lead to a racemic mixture of products.

Radical Chemistry of this compound

The presence of the trichloromethyl group in this compound opens up avenues for radical chemistry, a field of study involving highly reactive species with unpaired electrons. masterorganicchemistry.com

Generation and Reactivity of Trichloromethyl Radicals

The trichloromethyl radical (•CCl₃) is a well-studied radical species that can be generated through the homolytic cleavage of a carbon-chlorine bond in compounds like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄), often initiated by heat or light. lookchem.comnist.gov The C-Cl bonds in the trichloromethyl group of this compound could potentially undergo homolysis under appropriate conditions to generate a radical.

The reactivity of the trichloromethyl radical is characterized by its ability to participate in addition and substitution reactions. lookchem.com The stability of the trichloromethyl radical is greater than that of a simple alkyl radical due to the delocalization of the unpaired electron onto the chlorine atoms.

Radical Addition Reactions to the Olefinic Bond

Radical addition reactions to the double bond of this compound are also plausible. In these reactions, a radical species adds to the double bond to form a new radical intermediate, which then reacts further to yield the final product. A well-known example is the anti-Markovnikov addition of HBr to alkenes in the presence of peroxides, which proceeds via a radical mechanism.

Another important class of radical reactions is Atom Transfer Radical Addition (ATRA), which is often catalyzed by transition metal complexes. rsc.org In an ATRA reaction involving this compound, a radical initiator would generate a radical that adds to the double bond. The resulting radical could then abstract a chlorine atom from another molecule of this compound, propagating a chain reaction.

The regioselectivity of radical addition to the double bond would favor the formation of the more stable radical intermediate. In the case of this compound, the addition of a radical (R•) to the C-1 position would generate a more stable secondary radical at C-2, as opposed to the less stable primary radical that would be formed by addition to C-2.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Initiator | Key Intermediate | Expected Product Feature |

| Radical Halogenation | Light/Heat | Allylic radical | Substitution at the allylic position |

| Radical Addition of HBr | Peroxides | Bromoalkyl radical | Anti-Markovnikov addition |

| Atom Transfer Radical Addition | Metal Catalyst | Carbon-centered radical | Addition across the double bond |

The coupling of allylic trichloromethyl compounds, such as 3,3,3-trichloropropene, in the presence of copper powder is known to proceed through the formation of allyl radicals, leading to dimerized products. rsc.org This suggests that this compound could potentially undergo similar radical-mediated coupling reactions.

Intramolecular Radical Cyclization Pathways

The structure of this compound is analogous to a 5-hexenyl system, a classic substrate for radical cyclization studies. The general process involves three steps: radical initiation, cyclization, and termination.

Initiation: A radical initiator, such as AIBN (azobisisobutyronitrile) with a radical mediator like tributyltin hydride (Bu₃SnH), would first abstract a chlorine atom from the trichloromethyl group. This homolytic cleavage is the most likely initiation pathway, as the C-Cl bond is weaker than the C-C or C-H bonds in the molecule, leading to the formation of a 4,4-dichloro-4-penten-1-yl radical.

Cyclization: The generated radical can then attack the terminal double bond in an intramolecular fashion. According to Baldwin's rules, which predict the favorability of ring-closing reactions, two pathways are possible:

5-exo-trig: The radical attacks the terminal carbon (C1) of the alkene, forming a five-membered ring and a new radical on the adjacent carbon (now external to the ring). This pathway is generally favored for 5-hexenyl type radicals due to better orbital overlap and lower transition state energy.

6-endo-trig: The radical attacks the internal carbon (C2) of the alkene, leading to a six-membered ring. This pathway is typically disfavored.

Therefore, the expected major pathway for this compound would be a 5-exo-trig cyclization to yield a (dichloromethyl)cyclopentylmethyl radical.

Termination: The resulting cyclized radical is then quenched. In a reaction mediated by Bu₃SnH, this would occur via hydrogen atom transfer from the tin hydride to form the final, neutral product, (dichloromethyl)methylcyclopentane, and a tributyltin radical that continues the chain reaction.

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a fundamental step in many radical processes, where a radical species abstracts a halogen from a molecule. For this compound, the trichloromethyl group is the reactive site for XAT.

The process can be described by the following general equation: R• + Cl-C(Cl₂)R' → R-Cl + •C(Cl₂)R' Where R• is an initiating radical.

The feasibility of this transfer depends on the thermodynamics of the reaction, specifically the relative bond dissociation energies of the R-Cl bond being formed and the C-Cl bond being broken. Metal-centered radicals, such as those derived from copper, iron, or titanium complexes, are often employed to facilitate this process. For instance, a metal complex in a lower oxidation state, M(n), can abstract a chlorine atom to form M(n+1)Cl and the corresponding carbon-centered radical from this compound. This forms the basis of Atom Transfer Radical Cyclization (ATRC), where the radical generated via XAT then undergoes cyclization as described above.

Catalytic Reactions of this compound

While specific catalytic applications for this compound are not documented in the searched literature, its structure suggests potential for various transition metal-catalyzed transformations.

Transition Metal-Catalyzed Functionalizations

Theoretically, the carbon-chlorine bonds in this compound could undergo palladium-catalyzed carbonylation. This type of reaction typically involves the oxidative addition of a C-X bond to a low-valent metal center (e.g., Pd(0)), followed by carbon monoxide (CO) insertion into the resulting metal-carbon bond, and subsequent reaction with a nucleophile (e.g., an alcohol or water) to yield an ester or carboxylic acid, respectively. However, such reactions are more common with aryl or vinyl halides, and the reactivity of alkyl polychlorides like the -CCl₃ group can be complex, often leading to reduction or elimination side reactions.

The trichloromethyl group presents a potential handle for cross-coupling reactions. The general catalytic cycle for a palladium-catalyzed cross-coupling, such as a Suzuki or Stille reaction, involves:

Oxidative Addition: A Pd(0) catalyst inserts into a carbon-halogen bond of the substrate. For this compound, this would be one of the C-Cl bonds.

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic coupling partner (e.g., an organoboron or organotin compound), transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

While plausible, the application of this chemistry to aliphatic trichloromethyl groups is not as routine as it is for other halides. Challenges include competing β-hydride elimination from the alkylpalladium intermediate and the relative inertness of C(sp³)-Cl bonds compared to C(sp²)-X bonds.

Hydrofunctionalization refers to the addition of an H-Y molecule across a double or triple bond. For this compound, the terminal alkene is the site for such reactions.

Hydroboration-Oxidation: A classic example would be the reaction with a borane (B79455) reagent (e.g., BH₃-THF), which would add to the double bond with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon. Subsequent oxidation (e.g., with H₂O₂, NaOH) would yield 5,5,5-trichloropentan-1-ol.

Hydrosilylation: In the presence of a transition metal catalyst (e.g., platinum-based catalysts like Karstedt's catalyst), a hydrosilane (R₃SiH) could add across the double bond to form a silyl-substituted alkane.

Hydroformylation: This process, typically catalyzed by cobalt or rhodium complexes, involves the addition of H₂ and CO across the alkene to produce aldehydes. For a terminal alkene like that in this compound, a mixture of linear and branched aldehydes would be expected.

Photocatalytic Transformations

Currently, there is a lack of specific research data in the peer-reviewed scientific literature detailing the photocatalytic transformations of this compound. While photocatalysis is a widely studied field for the transformation of organic compounds, including other chlorinated alkenes, dedicated studies on this particular substrate have not been reported.

Organocatalytic Approaches

Similarly, investigations into the application of organocatalytic approaches specifically for this compound are not available in the current body of scientific literature. Organocatalysis, which utilizes small organic molecules as catalysts, has seen significant advancements; however, its application to this specific chlorinated pentene has yet to be explored and documented.

Dehalogenation Reactions of this compound

The dehalogenation of organochlorine compounds is a critical area of research due to the environmental persistence and toxicity of many of these chemicals. While specific studies on this compound are limited, the principles of reductive dechlorination and bio-inspired catalysis can be applied to understand its potential degradation pathways.

Reductive Dechlorination Mechanisms

Reductive dechlorination is a process that involves the removal of chlorine atoms from a molecule with the concurrent addition of electrons. This process is a key pathway for the breakdown of chlorinated hydrocarbons. For this compound, the trichloromethyl group is the primary site for such reactions. The general mechanism often involves the transfer of electrons to the chlorinated molecule, leading to the cleavage of a carbon-chlorine bond and the formation of a radical or anionic intermediate.

The process can be initiated by various reducing agents, including chemical reductants and certain metals. For instance, sodium hydride-based reducing agents have been shown to be effective in the dechlorination of various aromatic and aliphatic halides. uky.edu These systems can be fine-tuned by altering components such as the alcoholate and the metal salt (e.g., Ni, Zn, Fe). uky.edu While direct experimental data for this compound is not available, a proposed pathway could involve the sequential removal of chlorine atoms from the C5 position.

Table 1: Illustrative Reductive Dechlorination of a Trichloromethyl Group

This table illustrates a hypothetical sequential dechlorination of the trichloromethyl group present in this compound. The products shown are based on established reductive dechlorination pathways of similar compounds.

| Step | Reactant | Product |

| 1 | This compound | 5,5-Dichloropent-1-ene |

| 2 | 5,5-Dichloropent-1-ene | 5-Chloropent-1-ene |

| 3 | 5-Chloropent-1-ene | Pent-1-ene |

This is a hypothetical pathway for this compound based on general principles of reductive dechlorination.

Computational and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in understanding the three-dimensional structure and conformational landscape of molecules.

Density Functional Theory (DFT) Analyses of Ground States

A DFT analysis of 5,5,5-trichloropent-1-ene would be the first step in its computational characterization. This method, which is a workhorse of modern computational chemistry, provides a good balance between accuracy and computational cost for molecules of this size.

A typical DFT study would involve:

Geometry Optimization: Determining the lowest energy arrangement of the atoms in the molecule. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Frequency Calculations: These calculations would confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and would also provide the theoretical vibrational spectrum (e.g., IR and Raman frequencies).

Electronic Property Calculations: From the optimized geometry, one could calculate a variety of electronic properties, such as the molecular orbital energies (including the HOMO and LUMO), the electrostatic potential map, and atomic charges. This information would offer insights into the molecule's reactivity, with the electrostatic potential map highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A hypothetical data table for the ground state of this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical DFT-Calculated Properties for the Ground State of this compound

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -1425.XXX |

| HOMO Energy (eV) | -9.XX |

| LUMO Energy (eV) | -0.XX |

| Dipole Moment (Debye) | 2.XX |

| C1=C2 Bond Length (Å) | 1.33X |

| C4-C5 Bond Length (Å) | 1.54X |

Note: The values in this table are illustrative and not based on actual calculations.

Conformational Analysis of this compound and its Derivatives

The flexible single bonds in the pentene chain of this compound allow for the existence of multiple conformers. A conformational analysis would aim to identify the different stable conformers and their relative energies. This is typically done by systematically rotating around the single bonds and calculating the energy at each step.

The presence of the bulky trichloromethyl group and the double bond would significantly influence the conformational preferences due to steric and electronic effects, such as allylic strain. wikipedia.orgnih.govresearchgate.netyork.ac.uk A detailed conformational search would reveal the global minimum energy structure as well as other low-energy conformers that might be present at room temperature. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions.

Computational Mapping of Potential Energy Surfaces

For any reaction involving this compound, a potential energy surface (PES) could be computationally mapped. libretexts.orgwayne.edunasa.govlibretexts.org A PES is a multidimensional surface that represents the energy of the system as a function of the positions of the atoms. libretexts.orgwayne.edunasa.govlibretexts.org By exploring the PES, chemists can identify the minimum energy path from reactants to products.

This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Finding Transition States: A transition state is a saddle point on the PES, representing the highest energy barrier along the reaction coordinate. libretexts.org Locating the transition state structure is a key part of understanding the reaction mechanism and calculating the activation energy, which is directly related to the reaction rate. wayne.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Prediction of Regioselectivity and Stereoselectivity

Many reactions can potentially yield more than one product isomer. Computational chemistry can be used to predict the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of a reaction. numberanalytics.comnih.gov

For example, in an electrophilic addition to the double bond of this compound, the electrophile could add to either C1 or C2. By calculating the activation energies for both possible pathways, one could predict which regioisomer would be the major product. The transition state leading to the more stable carbocation intermediate would likely have a lower energy barrier. numberanalytics.com Similarly, the stereochemical outcome of a reaction, such as syn or anti addition, can be predicted by comparing the energies of the respective stereoisomeric transition states. youtube.comlibretexts.org

Analysis of Reactive Intermediates (e.g., Cations, Radicals)

Reactions often proceed through short-lived, high-energy species called reactive intermediates. In the case of this compound, reactions could involve carbocations or radicals.

Carbocation Intermediates: Electrophilic addition to the double bond would likely proceed through a carbocation intermediate. pearson.comlibretexts.orgudel.edu Computational studies could determine the structure and stability of the possible carbocations. The electron-withdrawing nature of the trichloromethyl group would be expected to influence the stability of a nearby positive charge. libretexts.orgmasterorganicchemistry.com

Radical Intermediates: Reactions initiated by radical species would involve radical intermediates. youtube.com Computational analysis could provide information on the spin density distribution in the radical, indicating where the unpaired electron is most likely located and thus predicting the site of subsequent reactions. The stability of different possible radical intermediates could also be compared to predict the major reaction pathway. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics and Adsorption Studies

Computational and theoretical studies, particularly molecular dynamics (MD) simulations and adsorption analyses, provide invaluable insights into the behavior of this compound at the molecular level. These methods allow for the exploration of its interactions with other molecules and its behavior on catalytically important surfaces, which is crucial for understanding its potential applications and environmental fate.

Simulation of Intermolecular Interactions

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from computational studies of analogous small organochlorine compounds. The primary forces governing these interactions are van der Waals forces (including London dispersion forces), dipole-dipole interactions, and weak hydrogen bonds.

The presence of the trichloromethyl group (-CCl₃) and the vinyl group (-CH=CH₂) in this compound results in a complex interplay of these forces. The -CCl₃ group is a strong electron-withdrawing group, which induces a significant dipole moment in the molecule. This leads to electrostatic interactions with other polar molecules. Furthermore, the chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species.

Molecular dynamics simulations of similar chlorinated hydrocarbons reveal that the dominant intermolecular interactions are often dictated by the steric and electronic effects of the chlorine atoms. For instance, studies on chlorinated ethenes have shown that electrostatic and charge-transfer effects are significant contributors to their interaction energies. It is demonstrated that standard density functionals can struggle to accurately describe the interaction energies of charge-transfer complexes without accounting for van der Waals interactions. nih.gov

To provide a quantitative perspective, hypothetical interaction energies for a dimer of this compound in different orientations can be estimated based on data from related compounds. These estimations, typically derived from Density Functional Theory (DFT) calculations, highlight the anisotropy of the interaction potential.

Table 1: Estimated Intermolecular Interaction Energies for a this compound Dimer

| Dimer Configuration | Predominant Interaction Type | Estimated Interaction Energy (kJ/mol) |

| Head-to-tail (vinyl group to -CCl₃ group) | Dipole-dipole | -8.5 |

| Parallel (stacked) | van der Waals, π-π stacking | -6.2 |

| T-shaped (vinyl group interacting with the side of another molecule) | C-H···π | -4.8 |

| Halogen-bonded (-CCl₃ to -CCl₃) | Halogen bonding | -3.5 |

Note: The data in this table is illustrative and based on computational studies of analogous chlorinated hydrocarbons. The actual values for this compound may vary.

These simulated interaction energies are crucial for understanding the condensed-phase properties of this compound, such as its boiling point, viscosity, and solubility.

Adsorption Behavior on Zeolitic and Other Catalytic Surfaces

The adsorption of this compound on catalytic surfaces is a key area of research, particularly for applications in catalysis and environmental remediation. Zeolites, with their well-defined microporous structures, are of particular interest.

Molecular simulations, often employing Grand Canonical Monte Carlo (GCMC) methods, have been used to study the adsorption of chlorinated alkenes in zeolites like ZSM-5. These studies indicate that the adsorption capacity and diffusion within the zeolite pores are highly dependent on the molecular size and shape of the adsorbate, as well as the pore structure of the zeolite. For instance, simulations of trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE) in ZSM-5 have shown that the framework's symmetry can significantly impact the adsorption capacity.

For this compound, its molecular dimensions and the presence of the bulky -CCl₃ group would likely influence its ability to penetrate and diffuse within the zeolite channels. The interaction energy between the molecule and the zeolite framework is a critical parameter determining the strength of adsorption. These interactions are a combination of van der Waals forces and electrostatic interactions with the zeolite's framework atoms and any charge-balancing cations present.

Beyond zeolites, the adsorption of chlorinated hydrocarbons on other catalytic surfaces, such as metal oxides, has also been investigated. DFT studies on the interaction of olefins with Cu²⁺ on silica (B1680970) surfaces have shown that the electrostatic interaction plays a significant role. nih.gov For this compound, the double bond could interact with acidic sites or metal cations on a catalyst surface, while the chlorinated end of the molecule could interact with other specific sites.

Table 2: Estimated Adsorption Energies of this compound on Various Surfaces

| Adsorbent Surface | Primary Interaction Mechanism | Estimated Adsorption Energy (kJ/mol) |

| Silicalite-1 (MFI-type zeolite) | van der Waals, Confinement | -45 to -60 |

| Faujasite (FAU-type zeolite) | van der Waals, Electrostatic (with cations) | -55 to -75 |

| Activated Carbon | van der Waals, π-π interactions | -40 to -55 |

| TiO₂ (Rutile) | Lewis acid-base, van der Waals | -35 to -50 |

Note: The data in this table is illustrative and extrapolated from studies on similar chlorinated alkenes. The actual values will depend on specific surface characteristics and experimental conditions.

These computational studies of adsorption are vital for designing and optimizing catalytic processes involving this compound, such as its conversion to other chemical products or its removal from waste streams. The insights gained from simulations can guide the selection of appropriate catalyst materials and the determination of optimal process conditions.

Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 5,5,5-trichloropent-1-ene, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic protons and the methylene (B1212753) protons. The protons on the terminal double bond (H-1) would appear as a complex multiplet in the downfield region, typically between 5.0 and 6.0 ppm, due to both geminal and vicinal coupling. The adjacent methylene group (H-2) would also exhibit a multiplet, influenced by coupling to both the vinylic protons and the neighboring methylene group (H-3). The H-3 and H-4 methylene protons would likely present as complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbon of the trichloromethyl group (C-5) is expected to be significantly deshielded due to the inductive effect of the three chlorine atoms, appearing far downfield. The sp² hybridized carbons of the double bond (C-1 and C-2) will also be in the downfield region, characteristic of alkenes. The sp³ hybridized carbons of the methylene groups (C-3 and C-4) will resonate at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (CH₂) | 5.10-5.30 (m) | ~118 |

| C-2 (CH) | 5.80-6.00 (m) | ~135 |

| C-3 (CH₂) | 2.40-2.60 (m) | ~30 |

| C-4 (CH₂) | 2.90-3.10 (m) | ~45 |

| C-5 (CCl₃) | - | ~95 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes a multiplet.

Elucidation of Stereochemistry via NOESY Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the stereochemistry and preferred conformations of molecules. For an acyclic and relatively flexible molecule like this compound, NOESY can reveal through-space correlations between protons on adjacent methylene groups, providing insights into the molecule's conformational preferences in solution. For instance, NOE cross-peaks between protons on C-2 and C-4 could suggest a folded conformation where these parts of the carbon chain are in spatial proximity.

Dynamic NMR Studies of Isomerization and Conformational Exchange

Dynamic NMR (DNMR) is employed to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes or isomerization. While this compound does not have stereoisomers that would be readily studied by DNMR, the technique could be used to investigate the rotational barriers around the C-C single bonds. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals corresponding to the methylene protons. At low temperatures, the rotation around the C-3/C-4 bond could become slow enough on the NMR timescale to potentially resolve different rotamers, leading to a more complex spectrum. As the temperature is increased, the rate of rotation would increase, causing these signals to coalesce into the time-averaged multiplets observed at room temperature.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula of C₅H₇Cl₃. The presence of three chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, M+4, and M+6 peaks reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Isotopic Pattern (Relative Abundance) |

| C₅H₇³⁵Cl₃ | 171.9613 | M (100%) |

| C₅H₇³⁵Cl₂³⁷Cl | 173.9584 | M+2 (~98%) |

| C₅H₇³⁵Cl³⁷Cl₂ | 175.9554 | M+4 (~32%) |

| C₅H₇³⁷Cl₃ | 177.9525 | M+6 (~3%) |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules often fragment in predictable ways upon ionization. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, fragmentation would likely be initiated by the loss of a chlorine atom or the cleavage of the carbon-carbon bonds.

A prominent fragmentation pathway would be the loss of a chlorine radical to form a [M-Cl]⁺ ion. Another likely fragmentation is the cleavage of the C4-C5 bond, leading to the formation of a stable trichloromethyl cation (CCl₃⁺) or a C₄H₇⁺ fragment. Cleavage at other positions along the carbon chain would also produce a series of fragment ions that can be used to piece together the structure of the original molecule. The presence of a double bond can also direct fragmentation, often leading to resonance-stabilized allylic cations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Identification of C-Cl Stretching Frequencies

The carbon-chlorine (C-Cl) stretching vibrations are characteristic features in the infrared and Raman spectra of organochlorine compounds. The position of these bands is sensitive to the number of chlorine atoms attached to a single carbon. In the case of this compound, the trichloromethyl (-CCl₃) group will exhibit distinct vibrational modes.

Generally, the C-Cl stretching absorption for monochloroalkanes appears in the range of 850–550 cm⁻¹. spectroscopyonline.com For compounds with multiple chlorine atoms on the same carbon, these frequencies can shift and split into multiple bands due to symmetric and asymmetric stretching modes. It is anticipated that the C-Cl stretching vibrations for the -CCl₃ group in this compound would be observed in the lower end of this range, typically between 800 and 600 cm⁻¹. These bands are often strong in the infrared spectrum. In the Raman spectrum, C-Cl stretching vibrations are also active and can provide complementary information. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Trichloromethyl (-CCl₃) | Asymmetric Stretch | 750 - 850 | Strong | Medium |

| Trichloromethyl (-CCl₃) | Symmetric Stretch | 600 - 700 | Medium | Strong |

This table presents expected frequency ranges for the C-Cl stretching vibrations in this compound based on data for analogous chlorinated compounds.

Characterization of Carbon-Carbon Double Bond Vibrations

The carbon-carbon double bond (C=C) in this compound gives rise to characteristic stretching and bending vibrations. The C=C stretching vibration in non-conjugated alkenes typically appears in the region of 1680–1620 cm⁻¹ in the infrared spectrum. spectroscopyonline.com For a terminal alkene like this compound, this peak is expected to be of medium intensity. In the Raman spectrum, the C=C stretch is often a strong and sharp band, making it a valuable diagnostic tool.

In addition to the stretching vibration, the out-of-plane bending vibrations of the hydrogens attached to the double bond (=C-H) are highly characteristic. For a monosubstituted alkene (R-CH=CH₂), strong absorption bands are typically observed in the IR spectrum around 990 cm⁻¹ and 910 cm⁻¹. These bands are often very prominent and can be used to confirm the presence of the terminal vinyl group in this compound. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carbon-Carbon Double Bond (C=C) | Stretch | 1640 - 1650 | Medium | Strong |

| Vinyl Group (=CH₂) | Out-of-plane Bend | 905 - 915 | Strong | Weak |

| Vinyl Group (=CH) | Out-of-plane Bend | 985 - 995 | Strong | Weak |

| Vinylic C-H | Stretch | 3075 - 3090 | Medium | Medium |

This table outlines the expected vibrational frequencies for the carbon-carbon double bond and associated C-H bonds in this compound, based on general values for terminal alkenes. spectroscopyonline.com

Electronic Spectroscopy (UV-Vis) for Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.org This technique is particularly useful for monitoring chemical reactions that involve changes in conjugation or the presence of chromophores.

Monitoring Reaction Progress and Intermediate Formation

For this compound, the isolated carbon-carbon double bond is the primary chromophore. Isolated alkenes typically exhibit a π → π* transition at wavelengths below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers. libretexts.org The presence of the electron-withdrawing trichloromethyl group, however, can influence the electronic structure of the double bond. Electron-withdrawing groups can sometimes cause a slight bathochromic (red) shift in the absorption maximum, though this effect is generally more pronounced in conjugated systems. youtube.com

UV-Vis spectroscopy can be effectively employed to monitor reactions at the double bond of this compound. For instance, in a reaction that leads to the saturation of the double bond, the characteristic alkene absorption would disappear. Conversely, if a reaction introduces a conjugated system, a new, stronger absorption band would appear at a longer wavelength. By tracking the changes in the absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. ijnrd.org The formation of colored intermediates or products would also be readily detectable by the appearance of absorption bands in the visible region (400-800 nm).

Specialized Spectroscopic Techniques for Halogenated Hydrocarbons

Beyond the standard spectroscopic methods, specialized techniques can provide more detailed information about the elemental composition and structure of halogenated hydrocarbons like this compound.

Laser-Induced Breakdown Spectroscopy (LIBS) in Chemical Analysis

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that can be used for the rapid, in-situ elemental analysis of a wide range of materials, including organic compounds. rsc.orgresearchgate.net The technique involves focusing a high-energy laser pulse onto a sample, which creates a high-temperature plasma. As the plasma cools, the excited atoms and ions emit light at their characteristic wavelengths, providing a spectral fingerprint of the elements present.

For the analysis of this compound, LIBS would be particularly useful for detecting the presence of chlorine. While direct detection of atomic chlorine in air can be challenging due to absorption by oxygen, alternative approaches have been developed. rsc.org One such method involves the formation of diatomic molecules, like CaCl, in the plasma by using a calcium-containing substrate, which then provides a strong and easily detectable molecular emission. rsc.org LIBS can provide a rapid qualitative and quantitative analysis of the elemental composition, confirming the presence of chlorine in the molecule. nih.goviaea.org This technique is advantageous due to its speed and minimal sample preparation requirements. rsc.orgresearchgate.net

Combined Spectroscopic Approaches (e.g., GC-MS/MS for mechanistic studies)

The coupling of Gas Chromatography (GC) with Tandem Mass Spectrometry (MS/MS) provides a highly sensitive and selective method for the analysis of complex mixtures and the investigation of chemical reaction pathways. GC separates individual components from a sample mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. In a tandem mass spectrometer, specific ions (precursor ions) can be selected, further fragmented through collision-induced dissociation, and the resulting product ions analyzed. This two-stage mass analysis, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances signal-to-noise ratios and provides a high degree of structural information, making it an invaluable tool for mechanistic studies. researchgate.netshimadzu.com

For a molecule like this compound, GC-MS/MS can be instrumental in identifying it within a complex reaction matrix and in probing its reactivity. The unique isotopic signature of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, serves as a distinctive marker in the mass spectrum. jove.comlibretexts.org Any fragment containing chlorine atoms will exhibit a characteristic isotopic pattern, aiding in its identification.

Mechanistic Insights through Fragmentation Analysis

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrometer can be predicted based on established principles of organic mass spectrometry. The initial ionization event would involve the removal of an electron, most likely from a non-bonding orbital of a chlorine atom or from the π-system of the double bond, to form the molecular ion [M]⁺•. youtube.com Due to the presence of three chlorine atoms, the molecular ion peak will be accompanied by prominent M+2, M+4, and M+6 peaks, reflecting the statistical distribution of the chlorine isotopes.

Subsequent fragmentation of the molecular ion can proceed through several pathways, providing clues about the molecule's structure and stability. Key fragmentation mechanisms for halogenated organic compounds include heterolytic cleavage and α-cleavage. youtube.comyoutube.com

A plausible fragmentation pathway for this compound involves the heterolytic cleavage of a carbon-chlorine bond, leading to the loss of a chlorine radical (•Cl) and the formation of a dichloropentenyl cation. Another significant fragmentation would be the α-cleavage, the breaking of the C-C bond adjacent to the trichloromethyl group. This would result in the formation of the highly stable trichloromethyl cation (⁺CCl₃) or the corresponding radical (•CCl₃). The presence of the double bond also allows for allylic cleavage, which would result in a resonance-stabilized cation. whitman.edu

By monitoring specific precursor-to-product ion transitions using GC-MS/MS, researchers can selectively detect and quantify this compound and its reaction products. For instance, in a mechanistic study of a radical reaction involving this compound, one could monitor the transition of the molecular ion to a specific fragment ion. If the reaction involves the abstraction of a chlorine atom, a new product with a different molecular weight and fragmentation pattern will be formed, which can be identified and quantified. This allows for the tracking of reactants, intermediates, and products over time, providing detailed kinetic and mechanistic information. nih.gov

The table below outlines a hypothetical, yet scientifically plausible, set of MRM transitions that could be used for the GC-MS/MS analysis of this compound, based on predicted fragmentation patterns.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

| 172 (M⁺• for C₅H₇³⁵Cl₃) | 137 | Loss of a chlorine radical (•³⁵Cl) |

| 172 | 117 | Loss of the trichloromethyl radical (•C³⁵Cl₃) |

| 172 | 82 | Loss of a chlorine radical and HCl |

| 137 | 102 | Loss of a chlorine radical from the precursor |

| 117 | 82 | Loss of a chlorine atom from the precursor |

This table is a representation of predicted fragmentation and would require experimental verification.

The use of GC-MS/MS in mechanistic studies is not limited to identifying stable products. By employing careful experimental design, it is sometimes possible to trap and identify reactive intermediates, further elucidating the step-by-step mechanism of a chemical transformation. The high selectivity of MS/MS allows for the detection of these transient species even at very low concentrations in the presence of a large excess of other components. nih.gov

Q & A

Q. What experimental methods are recommended for synthesizing 5,5,5-Trichloropent-1-ene, and how can purity be verified?

Synthesis of this compound typically involves chlorination of pent-1-ene derivatives under controlled conditions. A stepwise approach includes:

- Chlorination optimization : Use gas chromatography (GC) to monitor reaction intermediates and adjust stoichiometry to minimize byproducts.

- Purification : Column chromatography with non-polar solvents (e.g., hexane) to isolate the compound.

- Purity verification : Combine nuclear magnetic resonance (NMR) spectroscopy (to confirm structure) and high-performance liquid chromatography (HPLC) to quantify purity (>98% is standard for research-grade samples) .

- Safety : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and proper waste disposal .

Q. How should researchers characterize the molecular structure of this compound to resolve ambiguities in spectroscopic data?

Structural characterization requires multi-modal analysis:

- NMR spectroscopy : Compare H and C NMR peaks with computational predictions (e.g., DFT calculations) to confirm regioselectivity of chlorine substitution.

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (CHCl) and rule out isotopic interference.

- Infrared (IR) spectroscopy : Identify C-Cl stretching frequencies (~550–600 cm) and alkene C-H bonds (~3100 cm) .

- Documentation : Provide raw spectral data and calibration details to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?

Discrepancies in reactivity (e.g., unexpected side reactions or yield fluctuations) may arise from:

- Catalyst specificity : Test alternative catalysts (e.g., Lewis acids vs. radical initiators) and document reaction kinetics.

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvolysis pathways.

- Control experiments : Replicate studies under inert atmospheres (N/Ar) to rule out oxidative degradation.

- Data triangulation : Cross-reference findings with computational studies (e.g., molecular dynamics simulations) to identify thermodynamic vs. kinetic control .

Q. How can researchers design a systematic review to evaluate the environmental stability of this compound across different matrices?

A robust review requires:

-

Search strategy : Use Boolean operators (e.g., "this compound AND degradation") across databases like PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources (e.g., .com domains) .

05 文献检索Literature search for meta-analysis02:58 -

Inclusion criteria : Prioritize studies with quantitative degradation rates (e.g., hydrolysis half-life, photolysis data) and standardized EPA/OSHA protocols .

-

Contradiction analysis : Apply statistical meta-analysis to reconcile conflicting results (e.g., ANOVA for variance in half-life under different pH conditions) .

Q. What computational methods are most effective for predicting the reaction pathways of this compound in cross-coupling reactions?

Computational workflows should integrate:

- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates (e.g., radical vs. carbocation mechanisms).

- Transition state analysis : Use software like Gaussian or ORCA to map energy barriers and validate with experimental kinetic data.

- Machine learning : Train models on existing halogenated alkene datasets to predict regioselectivity in unexplored reactions.

- Reproducibility : Share input files and computational parameters (e.g., basis sets, convergence criteria) in supplementary materials .

Methodological Best Practices

Q. How can researchers ensure reproducibility when studying the thermal decomposition of this compound?

- Detailed protocols : Specify heating rates, reactor materials (e.g., glass vs. stainless steel), and gas flow rates to avoid artifacts.

- Data transparency : Publish raw thermogravimetric analysis (TGA) curves and DSC profiles alongside processed data.

- Reagent sourcing : Disclose suppliers and purity grades for solvents/catalysts to mitigate batch variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC values.

- Outlier handling : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize skew from experimental noise.

- Power analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, β = 0.2) .

Data Presentation and Ethics

Q. How should researchers present contradictory spectroscopic data for this compound in publications?

- Comparative tables : List observed vs. literature peaks with annotated deviations (e.g., solvent shifts).

- Error analysis : Include confidence intervals for integration values in NMR spectra.

- Ethical disclosure : Acknowledge limitations (e.g., instrument resolution) and propose follow-up studies .

Q. What guidelines apply to the disposal of this compound waste in academic labs?

- Regulatory compliance : Follow UN3077 standards for environmentally hazardous substances.

- Neutralization protocols : Treat chlorinated waste with alkaline solutions (e.g., NaOH) to deactivate reactive groups before disposal.

- Documentation : Maintain logs for waste volumes, treatment methods, and disposal dates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.